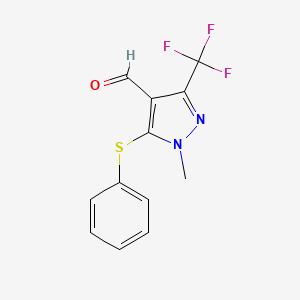![molecular formula C16H11ClN2O2 B2369649 2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone CAS No. 866153-91-5](/img/structure/B2369649.png)
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C16H11ClN2O2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and a pyridinylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronaphthoquinone and 3-pyridinylmethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. A catalyst, such as a base (e.g., sodium hydroxide), may be used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amino group of 3-pyridinylmethylamine attacks the chloro-substituted carbon of 2-chloronaphthoquinone, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone involves its interaction with specific molecular targets within cells. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular metabolism.
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress by generating ROS, leading to cell damage and apoptosis.
DNA Intercalation: Intercalating into DNA strands, disrupting DNA replication and transcription processes.
相似化合物的比较
2-Chloro-3-[(3-pyridinylmethyl)amino]naphthoquinone can be compared with other similar compounds, such as:
2-Chloro-1,4-naphthoquinone: Lacks the pyridinylmethylamino group, resulting in different chemical and biological properties.
3-Amino-2-chloronaphthoquinone: Contains an amino group instead of the pyridinylmethylamino group, leading to variations in reactivity and applications.
2-Chloro-3-(methylamino)naphthoquinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-chloro-3-(pyridin-3-ylmethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(19-9-10-4-3-7-18-8-10)16(21)12-6-2-1-5-11(12)15(13)20/h1-8,19H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXDNERBBRUWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
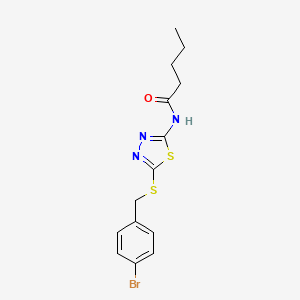
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)
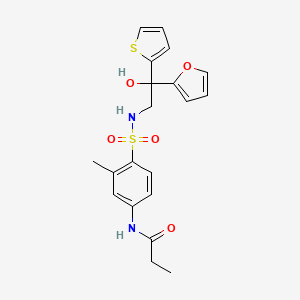
![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)
![Benzyl[1-(thiophen-2-yl)pentyl]amine](/img/structure/B2369574.png)
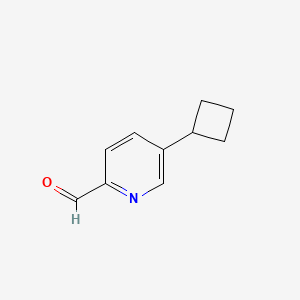
![5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369576.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369578.png)
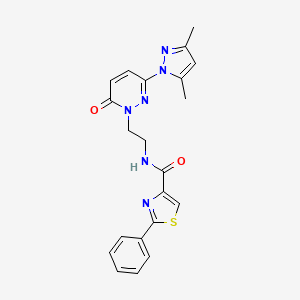
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/new.no-structure.jpg)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2369583.png)
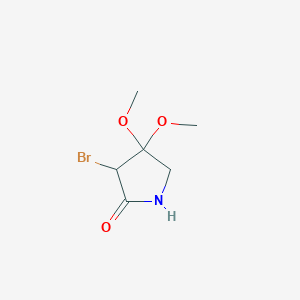
![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)
